N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a difluorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2,4-difluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide: Unique due to the presence of both difluorophenyl and furan moieties.
N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxamide: Contains a pyrrole ring, offering different electronic properties.
Uniqueness
This compound is unique due to its combination of a difluorophenyl group and a furan ring, which can provide distinct chemical and biological properties compared to its analogs with thiophene or pyrrole rings.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-8-5-12(9(2)19-8)14(18)17-7-10-3-4-11(15)6-13(10)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQLOGQWVDVXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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